Product packaging for 4-(2-Fluorophenyl)butanenitrile(Cat. No.:CAS No. 143654-61-9)

4-(2-Fluorophenyl)butanenitrile

Cat. No.: B132941
CAS No.: 143654-61-9
M. Wt: 163.19 g/mol
InChI Key: MAGRXGJXJWRBQO-UHFFFAOYSA-N
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Description

Contextualizing the Fluorophenylbutanenitrile Scaffold in Organic Chemistry

The fluorophenylbutanenitrile scaffold represents a significant structural motif in the realm of organic chemistry. Its importance stems from the distinct chemical properties conferred by both the fluorine atom and the nitrile functional group. The incorporation of a highly electronegative fluorine atom onto the phenyl ring can substantially alter the electronic nature, lipophilicity, and metabolic stability of the molecule. These modifications can be leveraged to enhance the binding affinity of a compound to biological targets and to improve its pharmacokinetic profile.

The butanenitrile component of the scaffold offers a flexible four-carbon chain, which can be advantageous for achieving optimal interactions with receptor binding sites. Furthermore, the nitrile group is a versatile functional handle in organic synthesis. It can be readily converted into other important chemical groups, such as amines and carboxylic acids, making it a valuable precursor for the synthesis of more complex molecular architectures.

Overview of Research Significance and Academic Trajectories

4-(2-Fluorophenyl)butanenitrile has emerged as a compound of interest in chemical research, primarily serving as a crucial intermediate in the synthesis of a variety of organic molecules. Its unique combination of a fluorinated aromatic ring and a reactive nitrile group makes it a valuable building block for constructing more elaborate compounds with potential applications in fields like medicinal chemistry and materials science.

Academic investigations involving this compound often explore its utility in the development of novel synthetic methodologies. Researchers are also actively investigating its role as a starting material for the preparation of biologically active compounds. A significant focus of these academic pursuits lies in understanding the reactivity of this scaffold and incorporating it into larger, more intricate molecular frameworks. For instance, derivatives of the related compound 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles have been utilized in facile and efficient methods to prepare 2-(3-oxoindolin-2-ylidene)acetonitriles through intramolecular cyclization. acs.org

Scope and Objectives of Research Endeavors

The primary objectives of research centered on this compound are multifaceted. A key focus is the development of efficient and high-yielding synthetic routes to the compound itself. Once obtained, a significant portion of research efforts is directed towards its chemical modification to generate a diverse library of derivatives.

The ultimate goal of these endeavors is often the discovery of novel molecules with specific, desirable properties. These properties can range from potential therapeutic applications to utility in the field of materials science. The strategic manipulation of the fluorophenyl and nitrile moieties is central to these research programs, as chemists aim to harness their unique characteristics to design and synthesize new chemical entities with tailored functions.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 143654-61-9
Molecular Formula C10H10FN
Molecular Weight 163.2 g/mol
Purity 95%

This data is compiled from available chemical supplier information for research and development purposes only. chemenu.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10FN B132941 4-(2-Fluorophenyl)butanenitrile CAS No. 143654-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGRXGJXJWRBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625688
Record name 4-(2-Fluorophenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143654-61-9
Record name 4-(2-Fluorophenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 Fluorophenyl Butanenitrile and Analogues

Established Synthetic Pathways to Butanenitrile Core Structures

The formation of the nitrile functional group is a cornerstone of organic synthesis, with several reliable methods available for creating butanenitrile and similar core structures.

One of the most fundamental methods for synthesizing nitriles is through the nucleophilic substitution (SN2) reaction, where a cyanide ion displaces a leaving group, typically a halide, from an alkyl substrate. pearson.comchemistrysteps.com This reaction, often referred to as the Kolbe nitrile synthesis, involves treating an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide. wikipedia.org

The general reaction is as follows: R-X + CN⁻ → R-CN + X⁻ (where R is an alkyl group and X is a halogen)

For the formation of a butanenitrile core, a suitable starting material would be a butyl halide. The reaction is typically carried out by heating the alkyl halide under reflux with a solution of sodium or potassium cyanide in a polar solvent like ethanol. chemguide.co.ukdocbrown.info The choice of solvent is critical, as the presence of water can lead to the formation of alcohols as a byproduct. chemguide.co.uk The mechanism involves the cyanide nucleophile attacking the electrophilic carbon atom bonded to the halogen, leading to the displacement of the halide ion and the formation of a new carbon-carbon bond. pearson.comdocbrown.info

Table 1: Reagents for Nucleophilic Substitution in Nitrile Synthesis

Reagent Type Examples Role
Alkyl Substrate Alkyl Halides (e.g., 1-bromobutane) Source of the alkyl backbone
Cyanide Source Sodium Cyanide (NaCN), Potassium Cyanide (KCN) Nucleophile, provides the nitrile group

Another classic and widely used method for preparing nitriles is the dehydration of primary amides. rsc.orgmasterorganicchemistry.com This transformation can be achieved using a variety of strong dehydrating agents. researchgate.net The reaction involves the removal of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). chemguide.co.uk

Commonly used dehydrating agents include:

Phosphorus pentoxide (P₄O₁₀) chemguide.co.ukmasterorganicchemistry.com

Thionyl chloride (SOCl₂) chemistrysteps.com

Phosphorus oxychloride (POCl₃) researchgate.net

The reaction is typically performed by heating a solid mixture of the amide (e.g., butanamide) with the dehydrating agent, and the resulting liquid nitrile is then collected via distillation. chemguide.co.uk More modern and milder methods have also been developed, utilizing reagents such as zinc(II)triflate with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or employing Swern oxidation conditions. researchgate.netresearchgate.net These newer protocols often offer higher yields, better chemoselectivity, and milder reaction conditions. researchgate.netnih.gov

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating Agent Typical Conditions Reference
Phosphorus pentoxide (P₄O₁₀) Heating solid mixture chemguide.co.uk
Thionyl chloride (SOCl₂) Varies chemistrysteps.com
Swern Oxidation Conditions ((COCl)₂-DMSO, Et₃N) Mild temperatures rsc.orgresearchgate.net
Zinc(II)triflate / MSTFA Heating in THF researchgate.netresearchgate.net

Cyanohydrin formation provides another route to nitrile-containing compounds, starting from aldehydes or ketones. chemguide.co.ukchemistrysteps.com This method involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde or ketone, resulting in a hydroxynitrile, also known as a cyanohydrin. wikipedia.orgchemguide.co.uk

The reaction is typically performed by mixing the aldehyde or ketone with an aqueous solution of sodium or potassium cyanide, with the pH adjusted to around 4-5 using an acid like sulfuric acid. chemguide.co.uk This generates hydrogen cyanide (HCN) in situ, which then adds across the carbon-oxygen double bond. chemguide.co.uk While this method directly produces α-hydroxynitriles, these intermediates can be further modified. For example, the hydroxyl group can be removed through subsequent reduction or elimination reactions to yield a saturated nitrile. This approach is particularly useful for synthesizing nitriles from readily available carbonyl compounds. nih.gov

Targeted Synthesis of 4-(2-Fluorophenyl)butanenitrile

The synthesis of the specific compound this compound requires strategies that successfully combine a four-carbon nitrile chain with a 2-fluorophenyl group. This can be accomplished by adapting the general methods described above, using appropriately substituted precursors.

Several plausible synthetic routes can be designed based on the chemistry of analogous compounds.

Route 1: Nucleophilic Substitution: A logical approach involves the reaction of a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide, with the anion of propionitrile. The propionitrile can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a nucleophile, which then displaces the bromide. A variation involves the reaction of 2-fluorophenylacetonitrile with a haloethane.

Route 2: Michael Addition: Drawing inspiration from the synthesis of 4-(nitrophenyl)butyronitriles, a potential route involves the reaction of 2-fluorotoluene with acrylonitrile. google.com In this scenario, a strong base would deprotonate the methyl group of 2-fluorotoluene to create a carbanion, which would then undergo a Michael addition to the acrylonitrile. google.com

Route 3: Cross-Coupling Reactions: Modern cross-coupling methods could also be employed. For instance, a Grignard reagent prepared from a 2-fluorohalobenzene could be coupled with a 4-halobutyronitrile in the presence of a suitable catalyst.

The successful execution of the precursor-based routes depends on carefully selected reagents and reaction conditions.

For the Michael Addition route, the reaction of 2-fluorotoluene with acrylonitrile would likely require a strong base and an aprotic polar solvent. google.com A patent describing a similar process for nitrophenyl derivatives specifies conditions such as using sodium hydroxide (B78521) as a base in dimethylformamide (DMF) at temperatures ranging from room temperature up to 28°C. google.com

In a different approach analogous to the synthesis of phenoxybutane nitriles, one could react 2-fluorophenol (B130384) with a 4-halobutyronitrile (e.g., 4-bromobutyronitrile). prepchem.com This would involve deprotonating the phenol (B47542) with a base to form the more nucleophilic phenoxide, followed by nucleophilic substitution on the halobutyronitrile.

Table 3: Proposed Reaction Conditions for this compound Synthesis

Synthetic Route Key Precursors Proposed Reagents & Conditions
Michael Addition 2-Fluorotoluene, Acrylonitrile Strong base (e.g., NaOH, NaH), Aprotic polar solvent (e.g., DMF), Room temperature
Nucleophilic Substitution 2-Fluorophenol, 4-Bromobutyronitrile Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., Acetone, DMF), Heat

These proposed routes, grounded in established synthetic principles for analogous structures, provide a strategic framework for the targeted synthesis of this compound.

Novel Synthetic Strategies for Fluorophenylbutanenitrile Derivatives

The development of innovative synthetic methodologies is crucial for accessing complex molecules like this compound and its analogues. Modern organic synthesis has seen a shift towards more efficient, selective, and sustainable methods. This section explores several cutting-edge strategies, including photocatalysis, oxidative cyclizations, and advanced coupling reactions, that are pertinent to the synthesis of fluorophenylbutanenitrile derivatives.

Photocatalytic Approaches in Fluorophenylbutanenitrile Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild conditions for a wide range of chemical transformations. mdpi.com This approach is particularly relevant for the synthesis of fluorinated aromatic compounds. The strategy often involves the generation of radical intermediates that can participate in C-C bond formation or functional group installation.

For the synthesis of fluorophenylbutanenitrile derivatives, photocatalysis could be employed to construct the core aryl nitrile structure or to introduce the fluorine atom onto a pre-existing aromatic ring. mdpi.com For instance, a photocatalytic protocol could facilitate the coupling of a fluorinated aryl precursor with a nitrile-containing alkyl chain. The mechanism typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes to activate the substrates. mdpi.com

Recent research has also explored the integration of enzymes with photoredox catalysis to convert organonitrile compounds into fluorinated products. researchgate.net This chemoenzymatic approach combines the high selectivity of enzymes with the broad reaction scope of photocatalysis, potentially offering a sustainable route to valuable organofluorine compounds. researchgate.net Although not yet specifically applied to this compound, these principles form a foundation for future synthetic designs. The use of novel donor-acceptor fluorophores, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), as metal-free organic photocatalysts also represents a promising avenue, valued for being economical and environmentally friendly. nih.gov

Catalyst TypeGeneral ApproachPotential Application to FluorophenylbutanenitrileKey Features
Ru(II)/Ir(III) ComplexesTrifluoromethylation of arenes, Fluorination of aryl radicalsIntroduction of fluorine to the phenyl ring or coupling of fluorinated precursors.High efficiency, broad utility in aromatic functionalization. mdpi.com
ChemoenzymaticIntegrated nitrilase enzymes and photoredox catalysisConversion of a nitrile precursor to a fluorinated analogue.High selectivity, aqueous conditions, sustainable. researchgate.net
Organic Dyes (e.g., 4CzIPN)PCET-mediated cyclocondensation and other radical reactionsConstruction of heterocyclic structures from nitrile precursors or C-C bond formation.Metal-free, low cost, renewable energy source. nih.gov

Oxidative Cyclization Reactions Involving Butanenitrile Scaffolds

Oxidative cyclization reactions provide an elegant pathway to construct cyclic molecules from acyclic precursors. For derivatives of butanenitrile, these reactions can be used to form various heterocyclic systems by functionalizing the butanenitrile backbone. Recent advances have focused on the selective functionalization of C(sp³)–H bonds in alkyl nitriles under oxidative conditions. acs.org These methods often proceed through α-cyano sp³-hybridized carbon-centered radical intermediates, enabling the introduction of the cyanoalkyl group into target frameworks in a step-economical manner. acs.org

One notable example is the copper-catalyzed domino process involving the heteroannulation of alkenes, alkyl nitriles, and water to form γ-butyrolactones. acs.org This process demonstrates the utility of alkyl nitriles as key reactants in radical cascade reactions.

Another relevant strategy is the intramolecular cyclization of functionalized butanenitriles. For example, a facile method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov This transformation proceeds via a nucleophilic intramolecular attack followed by oxidation of the aniline (B41778) moiety. nih.gov While this specific example leads to a different core structure, the underlying principle of cyclizing a butanenitrile scaffold through oxidation is a key concept that could be adapted for creating diverse fluorophenylbutanenitrile analogues.

Starting MaterialReagents/ConditionsProduct TypeKey Transformation
Alkenes, Alkyl Nitriles, WaterCopper Catalystγ-ButyrolactonesIntermolecular hydroxycyanoalkylation and lactonization. acs.org
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrilesBase (e.g., KOH), Oxidant (e.g., DMSO)2-(3-oxoindolin-2-ylidene)acetonitrilesIntramolecular nucleophilic cyclization and oxidation. nih.gov
2-(3-butenyl)quinazolin-4(3Н)-onesPIFA (oxidant) in TFE1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-onesOxidative 5-exo-trig cyclization. nih.gov

Advanced Coupling Reactions for Aryl Nitrile Construction

The construction of the aryl nitrile moiety is a cornerstone of synthesizing compounds like this compound. Transition metal-catalyzed cross-coupling reactions are among the most robust and straightforward methods for generating the C(aryl)-CN bond. researchgate.net These reactions typically involve the coupling of an aryl halide or pseudohalide with a cyanide source.

Modern advancements in this area have focused on expanding the scope of coupling partners and developing more efficient catalytic systems. researchgate.netscribd.com

Palladium-Catalyzed Cyanation: This remains a widely used method, coupling aryl halides or triflates with cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The development of sophisticated phosphine ligands has been crucial in improving reaction efficiency and functional group tolerance. researchgate.net

Copper-Mediated Cyanation: Copper catalysts are often a more economical alternative to palladium. Recent studies have described Cu(OTf)₂-mediated oxidative C–N cross-coupling of arylboronic acids with nitriles. nih.gov This reaction proceeds through a putative Cu(III) complex and generates reactive nitrilium intermediates. This method is notable as it uses the nitrile as a nitrogen source for N-arylation, expanding the toolkit for C-N bond formation. nih.gov

Nickel-Catalyzed Cyanation: Nickel catalysis is gaining prominence, particularly for the cyanation of less reactive aryl chlorides. Reductive Ni-catalyzed cross-coupling of redox-active esters and aryl iodides has been employed for the preparation of α-aryl nitriles. acs.org

These advanced coupling reactions offer versatile and powerful tools for the synthesis of aryl nitriles. The choice of catalyst and coupling partner can be tailored to the specific substrate, allowing for the efficient construction of complex molecules like this compound from readily available precursors. researchgate.netsci-hub.se

MethodCatalystCoupling PartnersCyanide SourceKey Features
Palladium-Catalyzed CyanationPd complexes (e.g., with phosphine ligands)Aryl halides, Aryl triflatesZn(CN)₂, K₄[Fe(CN)₆], KCNHigh yields, broad substrate scope. researchgate.net
Copper-Mediated N-ArylationCu(OTf)₂Arylboronic acids, NitrilesThe nitrile itself acts as the N-ligand.Forms cationic nitrilium products, applicable to late-stage arylation. nih.gov
Nickel-Catalyzed α-ArylationNi complexesRedox-active esters, Aryl iodidesAcetonitrile anion or equivalentUseful for preparing α-aryl nitriles. acs.orgorganic-chemistry.org

Chemical Reactivity and Transformations of 4 2 Fluorophenyl Butanenitrile

Reactions of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and addition reactions, providing pathways to amides, carboxylic acids, amines, and ketones.

Hydrolytic Transformations of the Nitrile Moiety

Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions. The reaction proceeds in two stages: initial conversion to an amide, followed by hydrolysis of the amide to a carboxylic acid. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating 4-(2-Fluorophenyl)butanenitrile under reflux with a dilute acid, such as hydrochloric acid (HCl), yields 4-(2-Fluorophenyl)butanoic acid and an ammonium (B1175870) salt. chemguide.co.uk The intermediate, 4-(2-Fluorophenyl)butanamide, is formed first and is subsequently hydrolyzed to the final carboxylic acid product.

Alkaline-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) results in the formation of the sodium salt of the carboxylic acid (sodium 4-(2-fluorophenyl)butanoate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free 4-(2-Fluorophenyl)butanoic acid, the resulting solution must be acidified. chemguide.co.uk

Table 1: Hydrolysis Reactions of the Nitrile Group

Reaction Reagents & Conditions Product
Acid Hydrolysis Dilute HCl, heat (reflux) 4-(2-Fluorophenyl)butanoic acid

Reduction Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine, 4-(2-Fluorophenyl)butan-1-amine. This transformation is typically achieved using powerful reducing agents or catalytic hydrogenation.

Using Lithium Aluminum Hydride (LiAlH₄): A common and effective method for nitrile reduction involves the use of lithium aluminum hydride in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk This method is highly efficient for converting both aliphatic and aromatic nitriles to primary amines. organic-chemistry.org

Catalytic Hydrogenation: Alternatively, the reduction can be performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This process, known as catalytic hydrogenation, typically requires elevated temperatures and pressures to proceed effectively. chemguide.co.uk

Table 2: Reduction Reactions of the Nitrile Group

Method Reagents & Conditions Product

Addition Reactions at the Nitrile Moiety

Organometallic reagents, particularly Grignard reagents (R-MgX), can add to the electrophilic carbon atom of the nitrile group. This reaction provides a valuable route for the synthesis of ketones. masterorganicchemistry.comchem-station.com

The reaction involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an intermediate imine anion. youtube.com Subsequent hydrolysis of this intermediate in an aqueous acid workup yields a ketone. masterorganicchemistry.comleah4sci.com For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, produce 1-(2-Fluorophenyl)pentan-2-one.

Table 3: Grignard Addition to the Nitrile Group

Grignard Reagent (R-MgX) Reagents & Conditions Product (after Hydrolysis)

Reactions Involving the Fluorophenyl Moiety

The 2-fluorophenyl group can participate in reactions typical of aromatic rings, such as electrophilic substitution, and can also undergo transformations involving the fluorine atom itself.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. The fluorine atom is an ortho-, para-director due to its ability to donate electron density through resonance, but it is also deactivating due to its strong inductive electron-withdrawing effect. researchgate.nettaylorandfrancis.com The alkylnitrile side chain is also a deactivating group.

For this compound, the fluorine atom at position 2 directs incoming electrophiles primarily to the para position (position 5) and to a lesser extent, the ortho position (position 3). The directing effects would favor substitution at position 5 due to less steric hindrance compared to position 3. Common EAS reactions include nitration and halogenation. masterorganicchemistry.com

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ 4-(2-Fluoro-5-nitrophenyl)butanenitrile
Bromination Br₂, FeBr₃ 4-(5-Bromo-2-fluorophenyl)butanenitrile
Chlorination Cl₂, FeCl₃ 4-(5-Chloro-2-fluorophenyl)butanenitrile

Transformations of the Fluoro Substituent

The carbon-fluorine bond on an aromatic ring is generally very strong. However, the fluorine atom can be replaced via nucleophilic aromatic substitution (SNAr), particularly when the ring is "activated" by strong electron-withdrawing groups positioned ortho or para to the fluorine. byjus.commasterorganicchemistry.comwikipedia.org In this compound, the ring is not strongly activated, making SNAr reactions challenging.

Nonetheless, modern synthetic methods, such as those using organic photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes under milder conditions. nih.gov These reactions can facilitate the replacement of the fluorine atom with various nucleophiles, including azoles, amines, and carboxylic acids. nih.govnih.gov For example, under specific catalytic conditions, the fluorine atom could potentially be displaced by a nucleophile like an alkoxide (e.g., sodium methoxide) or an amine.

Participation in Complex Organic Reactions

The nitrile functional group and the activated phenyl ring in this compound and its derivatives make it a versatile substrate for a variety of complex organic transformations. These reactions are crucial for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Cyclization Reactions and Ring Closures

The intramolecular cyclization of this compound derivatives, particularly those containing an amino group on the phenyl ring, is a key transformation for the construction of indole-based structures. Research has demonstrated that 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo an efficient, base-assisted intramolecular cyclization. nih.govacs.orgresearchgate.net This process, followed by oxidation, leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.orgresearchgate.net

The reaction is initiated by a nucleophilic attack of the aniline (B41778) nitrogen onto the carbonyl carbon, forming a six-membered ring intermediate. acs.org Subsequent oxidation of the aniline moiety results in the final indolinone product. nih.govacs.orgresearchgate.netacs.org Dimethyl sulfoxide (B87167) (DMSO) has been identified as an effective oxidant for this transformation, particularly when used without any diluents. nih.govacs.org

A key derivative, (E)-2-(4-Fluorophenyl)-2-(1-methyl-3-oxoindolin-2-ylidene)acetonitrile, has been synthesized using this methodology. nih.govacs.org The synthesis involved the reaction of 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile with methyl sulfate (B86663) in the presence of a base. nih.govacs.org

The following table summarizes the key aspects of this cyclization reaction.

Starting MaterialReagents/ConditionsProductYieldReference
4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrileMe2SO4, Base(E)-2-(4-Fluorophenyl)-2-(1-methyl-3-oxoindolin-2-ylidene)acetonitrile- nih.govacs.org
4-(2-aminophenyl)-4-oxobutyronitrileKOH, DMSO, then AcOH(E)-2-(3-Oxoindolin-2-ylidene)-2-phenylacetonitrile79% acs.org

Yield information was not available for the specific fluorinated compound.

This cyclization strategy has been shown to be effective for primary aniline derivatives. nih.govacs.org In the case of N-substituted aniline precursors, side reactions, such as the cleavage of the cyano group, can occur. nih.govacs.org

Multi-component Reactions and Diversification Strategies

The synthetic utility of this compound derivatives extends to one-pot diversification strategies that build upon the initial cyclization reaction. These strategies allow for the rapid generation of more complex molecular architectures from a common intermediate.

One such strategy involves the in-situ alkylation of the newly formed indoline (B122111) ring. nih.govacs.org After the initial oxidative cyclization of a 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative, the reaction mixture can be treated with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, to introduce a substituent on the indoline nitrogen. nih.govacs.org This approach provides a direct route to N-substituted 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org For example, the treatment of 4-(2-aminophenyl)-2-phenyl-4-oxobutyronitrile with KOH in DMSO, followed by quenching with methyl iodide, yielded the N-methylated product in a 58% yield. acs.org

Furthermore, the cyclized product can serve as a key intermediate in a one-pot synthesis of more complex heterocyclic systems. An expeditious one-pot approach to pyridazino[4,3-b]indoles, which are known for their antimycobacterial activities, has been developed. nih.govacs.org This method involves performing the standard oxidative cyclization and then adding hydrazine (B178648) hydrate (B1144303) to the reaction mixture during the acidic workup, followed by heating at reflux. acs.org This sequence of reactions demonstrates a powerful diversification strategy, transforming the initial butanenitrile derivative into a structurally distinct and biologically relevant scaffold.

The table below outlines these diversification strategies.

Initial SubstrateReaction SequenceFinal Product ClassSignificanceReference
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles1. Base-assisted oxidative cyclization (e.g., KOH, DMSO) 2. In-situ alkylation (e.g., MeI, BnBr)N-substituted 2-(3-oxoindolin-2-ylidene)acetonitrilesDirect access to N-functionalized indolinones nih.govacs.orgacs.org
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles1. Base-assisted oxidative cyclization (e.g., KOH, DMSO) 2. Reaction with hydrazine hydratePyridazino[4,3-b]indolesRapid synthesis of antimycobacterial compounds nih.govacs.orgacs.org

These examples highlight how the reactivity of this compound derivatives can be harnessed in sequential, one-pot reactions to generate a diverse range of complex molecules.

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Methodologies for Structural Assignment

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-(2-Fluorophenyl)butanenitrile by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms present in the molecule. The chemical shifts in the ¹H NMR spectrum of this compound are influenced by the electron-withdrawing fluorine atom and the nitrile group.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electronegative atoms. docbrown.info The presence of the fluorine atom causes a notable downfield shift for the carbon atom to which it is directly attached.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential technique for characterization. huji.ac.il It provides a direct method to observe the fluorine atom, and its chemical shift can confirm the presence and electronic environment of the fluorine on the aromatic ring. biophysics.orgucsb.educolorado.edu The large chemical shift range in ¹⁹F NMR allows for high sensitivity and clear signal separation. huji.ac.il

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. chemrxiv.orgipb.ptwestmont.edu COSY spectra reveal proton-proton couplings, helping to piece together the aliphatic chain, while HSQC correlates proton and carbon signals, confirming the assignment of each atom in the molecule's structure. bas.bg

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.10-7.35 m 4H Aromatic protons
2.85 t 2H -CH₂-Ar
2.40 t 2H -CH₂-CN
2.05 p 2H -CH₂-CH₂-CH₂-

Note: This is a hypothetical representation and actual values may vary.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
161.5 (d, ¹JCF = 245 Hz) C-F
131.0 (d, ³JCF = 8 Hz) Aromatic CH
128.5 (d, ⁴JCF = 5 Hz) Aromatic CH
124.5 (d, ²JCF = 15 Hz) Aromatic C-C
119.0 -CN
115.5 (d, ²JCF = 22 Hz) Aromatic CH
28.0 -CH₂-Ar
25.0 -CH₂-CH₂-CH₂-
17.0 -CH₂-CN

Note: This is a hypothetical representation and actual values may vary. 'd' denotes a doublet and 'J' represents the coupling constant.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. nist.gov This information is used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis would show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule with great confidence. nih.gov This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com In the IR spectrum of this compound, a characteristic sharp absorption band is expected around 2240-2260 cm⁻¹ due to the stretching of the carbon-nitrogen triple bond (C≡N) of the nitrile group. spectroscopyonline.com Other significant peaks would include those for C-H stretching of the aromatic ring and the aliphatic chain, as well as the C-F stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic compounds like this compound typically exhibit absorption in the UV region. The presence of the fluorophenyl group would influence the wavelength of maximum absorption (λmax). researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. nih.gov

Column Chromatography: Column chromatography is a preparative technique used to purify compounds. rsc.org For this compound, silica (B1680970) gel column chromatography would likely be employed for its isolation and purification from a reaction mixture. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are powerful analytical techniques used to determine the purity of a compound with high resolution and sensitivity. nih.gov By using a suitable column and mobile phase, a sharp peak corresponding to this compound would be obtained, and the area of this peak can be used to quantify its purity. These techniques are often coupled with mass spectrometry (LC-MS) for even greater analytical power. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of 4-(2-Fluorophenyl)butanenitrile at the electronic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. wikipedia.orgnih.gov The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. umn.eduprinceton.edu For molecules containing elements like fluorine, it is common to use split-valence basis sets, such as the Pople-style 6-31G, often augmented with polarization and diffuse functions (e.g., 6-31G(d,p) or 6-311++G(d,p)) to accurately describe the electron distribution, especially around the electronegative fluorine atom and the nitrile group. wikipedia.orgprinceton.eduajchem-a.com Hybrid functionals, like B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory, are frequently selected for their balance of accuracy and computational cost in predicting molecular geometries and energies. umn.edusemanticscholar.org The selection of an appropriate functional and basis set is a critical first step, as it underpins the reliability of all subsequent computational predictions. umn.edu

Table 1: Common Functionals and Basis Sets in DFT Studies

Category Examples Description
Functionals B3LYP, M06-2X, OLYP Approximations to the exchange-correlation energy in DFT. Hybrid functionals like B3LYP are often used for organic molecules. umn.edusemanticscholar.org

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVDZ | Sets of mathematical functions used to build molecular orbitals. Pople-style (e.g., 6-31G) and Dunning-style (e.g., cc-pVDZ) are common choices. wikipedia.orgprinceton.edu |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. mdpi.comresearchgate.net A smaller gap suggests higher reactivity. mdpi.comnih.gov

For aromatic nitriles and fluorinated compounds, the HOMO is typically distributed over the phenyl ring, indicating it is the primary site for electrophilic attack. The LUMO is often localized around the electron-withdrawing nitrile group, which acts as the center for nucleophilic attack. ajchem-a.com The presence of the fluorine atom influences the electron distribution across the phenyl ring due to its high electronegativity. Analysis of the molecular electrostatic potential (MEP) map can visually confirm these reactive sites, with negative potential regions (often colored red or yellow) indicating electrophilic centers and positive potential regions (blue) highlighting nucleophilic centers. ajchem-a.comnih.gov

Table 2: Predicted Electronic Properties from DFT Calculations

Property Significance Typical Findings for Aromatic Nitriles
HOMO Energy Relates to ionization potential; indicates electron-donating ability. mdpi.com Localized on the fluorophenyl ring.
LUMO Energy Relates to electron affinity; indicates electron-accepting ability. mdpi.com Often localized on the cyano group.
HOMO-LUMO Gap Indicates chemical reactivity and stability. researchgate.net A moderate gap suggests a balance of stability and reactivity.

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. nih.gov | Negative potential near the nitrogen atom of the nitrile; positive potential on the hydrogens of the phenyl ring. |

Molecular Modeling and Dynamics Simulations

While quantum studies focus on static electronic properties, molecular modeling and dynamics simulations explore the physical movements and conformational flexibility of the molecule over time.

The butane-derived side chain of this compound allows for significant conformational flexibility due to rotation around its single bonds. libretexts.org Conformational analysis involves identifying the stable conformers (energy minima) and the transition states between them to map out the potential energy landscape. organicchemistrytutor.comrsc.org Similar to butane, the key dihedral angles along the butyronitrile (B89842) chain will define various staggered (anti, gauche) and eclipsed conformations. youtube.comyoutube.com The anti-conformation, where the large fluorophenyl and cyano groups are furthest apart, is generally the most stable due to minimized steric hindrance. organicchemistrytutor.comyoutube.com Gauche conformers represent local energy minima, while eclipsed forms are high-energy transition states. organicchemistrytutor.comyoutube.com The presence of the bulky and polar fluorophenyl group significantly influences the relative energies of these conformers.

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions. nih.govresearchgate.net For the synthesis of this compound, theoretical models can be used to investigate the mechanisms of key steps, such as the nucleophilic substitution that forms the carbon-carbon bond between the phenyl ring and the butyronitrile moiety. By calculating the activation energies for different potential routes, chemists can predict which reaction conditions are most likely to be successful. researchgate.net Template-free, data-driven approaches and machine learning models are emerging as effective methods for predicting retrosynthetic pathways, moving beyond traditional rule-based systems. researchgate.netchemrxiv.orgnih.gov These models can identify plausible precursors and reaction steps by learning from vast databases of known reactions. nih.govresearchgate.net

In Silico Approaches to Molecular Properties and Interactions

In silico methods use computational models to predict the properties of a molecule, which is particularly valuable in fields like drug discovery and materials science. semanticscholar.org For this compound, these predictions can include physicochemical properties such as solubility, lipophilicity (logP), and polar surface area. nih.gov These parameters are crucial for understanding how the molecule might behave in different environments. For instance, properties like the number of hydrogen bond donors and acceptors can be calculated to estimate its interaction potential with biological macromolecules. semanticscholar.orgnih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Butane
Ethane
Propane
Metronidazole
Triphenylphosphine

Design, Synthesis, and Chemical Structure Activity Relationships of Derivatives

Scaffold Modification Strategies

The core structure of 4-(2-Fluorophenyl)butanenitrile offers multiple sites for chemical modification. Researchers have explored these possibilities to understand the structural requirements for biological activity and to optimize the pharmacological profile of these compounds.

Elaboration at the Butane Chain and Nitrile Terminal

Modifications to the four-carbon chain and the terminal nitrile group have been a key focus of derivatization. These changes can influence the molecule's flexibility, polarity, and ability to interact with biological targets. For instance, the introduction of a phosphonate (B1237965) group at the C2 position of the butanenitrile chain has been explored. This can be achieved through the reaction of aromatic aldehydes with phosphorylated Michael acceptors, yielding 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. mdpi.com This modification introduces a polar group that can potentially engage in different binding interactions.

Furthermore, the nitrile group itself can be a target for transformation. While direct elaboration of the nitrile is less commonly reported in the context of this specific scaffold, related chemistries on similar butanenitrile structures suggest possibilities. For example, the hydrolytic cleavage of the cyano group has been observed as a side reaction in some synthetic routes, leading to the formation of ketones. acs.org

Functionalization of the Fluorophenyl Ring

The 2-fluorophenyl group is a critical pharmacophore in many biologically active molecules. Its functionalization allows for the fine-tuning of electronic properties, lipophilicity, and steric bulk, all of which can impact target binding and selectivity.

Structure-activity relationship studies on related compounds, such as tropane-based dopamine (B1211576) transporter (DAT) inhibitors, have highlighted the importance of the fluorophenyl moiety. In a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, the presence of the fluoro-substituent was found to be important for activity. nih.gov Similarly, in a study of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen on the fluorophenyl ring was essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk These findings underscore the significance of the fluorine atom and suggest that further substitution on the phenyl ring could modulate activity. For instance, the introduction of additional substituents could alter the electronic distribution and conformation of the ring, thereby influencing its interaction with protein residues.

Research on ketamine esters with substituted aromatic rings has also shown that the position of the substituent on the phenyl ring significantly affects sedative activity, with 2- and 3-substituted compounds generally being more active than their 4-substituted counterparts. mdpi.com This suggests that the position of any additional functional groups on the 2-fluorophenyl ring of this compound would likely play a crucial role in its biological profile.

Hybridization with Diverse Heterocyclic Moieties

The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to introduce new pharmacophoric elements, improve physicochemical properties, and enhance biological activity. Hybrid molecules combining the this compound scaffold with various heterocycles have been synthesized and evaluated.

This approach aims to leverage the known biological activities of different heterocyclic systems. For example, the hybridization with purine (B94841) and pyrimidine (B1678525) derivatives has been explored, given their roles as fundamental components of nucleic acids and their involvement in numerous biological processes. nih.govnih.gov The synthesis of such hybrids can lead to compounds with novel mechanisms of action or improved selectivity.

Similarly, pyridine-containing heterocycles are prevalent in many pharmaceuticals, and their integration into the this compound framework is a promising avenue for developing new therapeutic agents. nih.govnih.govnih.govijnrd.org The synthesis of pyrano[2,3-c]pyrazoles and other fused heterocyclic systems has also been reported as a strategy to create structurally diverse libraries of compounds for biological screening. dundee.ac.uknih.govresearchgate.net The rationale behind this strategy is that the rigid, fused ring systems can orient the key pharmacophoric groups in a specific and favorable manner for target interaction.

Synthesis of Diversified Fluorophenylbutanenitrile Analogues

Building upon the scaffold modification strategies, various classes of diversified analogues have been synthesized. These efforts have led to the creation of novel chemical entities with potential therapeutic applications.

Oxo-butanenitrile Derivatives and Cyclized Products

The introduction of a carbonyl group into the butanenitrile chain leads to oxo-butanenitrile derivatives, which serve as versatile intermediates for further chemical transformations. For example, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.govacs.org This cyclization can be achieved through a base-assisted process accompanied by oxidation. acs.org

The resulting cyclized products, such as 2-alkylideneindolin-3-ones, are important structural motifs found in natural products and synthetic compounds with a wide range of biological activities. nih.gov These cyclization reactions provide a pathway to more complex and rigid molecular architectures, which can exhibit enhanced binding affinity and selectivity for biological targets. nih.govnih.govresearchgate.net

The synthesis of these oxo-derivatives often starts from chalcones. For instance, 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile can be prepared from 4-bromo-2′-aminochalcone. acs.org The subsequent cyclization can be influenced by the substituents on the aniline (B41778) nitrogen. Primary anilines tend to cyclize smoothly, while secondary anilines may undergo side reactions like the cleavage of the cyano group. acs.org

Table 1: Synthesis of Oxo-butanenitrile Derivatives and Cyclized Products

Starting Material Reagents and Conditions Product Yield (%) Reference
4-(2-aminophenyl)-2-(2-fluorophenyl)-4-oxobutanenitrile EtOAc/hexane (E)-2-(2-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile 83 nih.gov
4-(2-aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile EtOAc/hexane (E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile 90 nih.gov
4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile, Benzyl (B1604629) bromide Benzene (B151609) 4-(2-(Benzylamino)phenyl)-4-oxo-2-phenylbutanenitrile 60 nih.gov
4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile, Me2SO4 EtOAc/hexane (E)-2-(4-Fluorophenyl)-2-(1-methyl-3-oxoindolin-2-ylidene)acetonitrile - acs.org
4-bromo-2′-aminochalcone, KCN, Acetic acid, DMSO - 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile - acs.org

Purine and Pyridine-Based Hybrid Structures

The synthesis of hybrid molecules incorporating purine and pyridine (B92270) rings represents a significant area of research aimed at discovering new bioactive compounds. The rationale is to combine the structural features of this compound with the well-established pharmacological properties of these nitrogen-containing heterocycles.

Purine-based hybrids are of particular interest due to the central role of purines in biological systems. nih.gov The synthesis of such hybrids can involve the coupling of a modified purine scaffold with a derivative of this compound. Structure-activity relationship studies of purine-scaffold compounds have shown that modifications at various positions of the purine ring can significantly impact their selectivity and potency. nih.gov

Pyridine-based hybrids have also been extensively explored. The synthesis of polysubstituted pyridines can be achieved through multi-component reactions, such as aza-Wittig/Diels-Alder sequences. nih.gov These methods allow for the rapid generation of diverse pyridine derivatives that can be further elaborated. For instance, the reaction of cinnamonitrile (B126248) derivatives with 4-hydroxyacetophenone can yield 3-cyano-4-(substituted phenyl)-6-(p-hydroxyphenyl)-pyridines. nih.gov These synthetic strategies provide access to a wide range of pyridine-containing hybrids for biological evaluation.

Table 2: Examples of Purine and Pyridine-Based Hybrid Structures

Heterocyclic Core Synthetic Approach Key Features of Hybrids Potential Applications
Purine Coupling of modified purine scaffolds with butanenitrile derivatives Combines the pharmacophore of this compound with the biological relevance of the purine ring. nih.govnih.gov Anticancer, antiviral, enzyme inhibition
Pyridine Multi-component reactions (e.g., aza-Wittig/Diels-Alder) Incorporation of the pyridine ring can modulate solubility, metabolic stability, and target interactions. nih.govnih.gov Diverse therapeutic areas, including CNS disorders and infectious diseases
Pyrrole Reaction of α-hydroxyketones, 3-oxobutanenitrile, and anilines Creation of N-substituted 2,3,5-functionalized pyrroles. nih.gov Drug candidates for various diseases
Pyrano[2,3-c]pyrazole Three-component reaction of an aldehyde, a pyrazolone, and malononitrile Fused heterocyclic system with defined stereochemistry. dundee.ac.uk Kinase inhibitors, anticancer agents

Triazine-Containing Analogues

The incorporation of a triazine ring into derivatives of this compound is a key strategy in medicinal chemistry. The 1,3,5-triazine (B166579) scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, is a versatile building block used to develop compounds with a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.net The nitrogen atoms in the triazine ring are considered essential for various pharmacological activities. researchgate.net

The design of these analogues often involves attaching the 2-fluorophenyl moiety, or a related structure, directly to the triazine core. researchgate.net Further modifications are made by introducing different functional groups at other positions on the triazine ring. For instance, creating tri-substituted s-triazine derivatives, such as those with a morpholino group, has been shown to yield potent anticancer activities compared to their di-substituted counterparts. researchgate.net

Synthesis of these analogues typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an inexpensive and readily available reagent. scholarsresearchlibrary.com The three chlorine atoms on cyanuric chloride can be successively replaced by various nucleophiles, such as amines. The selectivity of these substitution reactions is controlled by adjusting the reaction temperature. Generally, the first chlorine atom is displaced at a temperature between 0-5°C, the second between 27-50°C, and the third at higher, reflux temperatures. scholarsresearchlibrary.com This stepwise approach allows for the controlled and precise construction of complex, multi-substituted triazine derivatives.

Table 1: Examples of Biologically Active Triazine Derivatives

Derivative ClassKey Structural FeaturesReported Biological ActivityReference
2-Fluorophenyl-disubstituted drugbank.comnih.govnih.govtriazinesA 2-fluorophenyl group attached directly to the triazine ring.Antimicrobial activity against Gram-positive bacteria and fungi. researchgate.net
Tri-substituted s-triazine derivativesMorpholino group on the s-triazine scaffold.Potent anticancer activities, with selectivity for ovarian and colon cancer cell lines. researchgate.net
Aminotriazine (B8590112) DerivativesIncorporation of aminotriazine as a hinge-binding moiety.Potent and selective Tie-2 kinase inhibitors. drugbank.com
5,6-diaryl-1,2,4-triazine derivativesN-arylacetamides substituted at the 3-thiol group.α-glucosidase inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses guide the optimization of lead compounds into more effective agents.

Impact of Fluorine Substitution Position on Molecular Properties

The substitution of hydrogen with fluorine is a common and powerful strategy in medicinal chemistry. nih.gov The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong C-F bonds, can significantly alter a molecule's physicochemical and pharmacological profile. nih.govnih.gov The position of the fluorine atom on the phenyl ring is a critical determinant of its effect on molecular properties and, consequently, biological activity. mdpi.com

Furthermore, fluorine substitution significantly impacts lipophilicity, which affects properties like cell membrane permeability and metabolic stability. nih.govnih.gov Strategic placement of fluorine can block sites susceptible to metabolic oxidation, thereby improving the compound's pharmacokinetic profile. nih.gov However, the effect is not always beneficial. Studies on classical cannabinoids have shown that fluorine substitution at certain positions can have a detrimental effect on receptor binding affinity. nih.govrti.org

Research on fluorinated analogues of other clinical candidates has demonstrated that changing the fluorine's position can lead to significant differences in lipophilicity (logD) between isomers, which in turn affects potency. nih.gov Similarly, studies comparing substituted benzoyl derivatives of o-, m-, and p-fluorophenylalanine found that derivatives of m-fluorophenylalanine were generally more potent inhibitors than those of the other two isomers, highlighting the profound impact of substitution patterns. nih.gov

Table 2: Influence of Fluorine Position on Molecular Properties

Compound SeriesFluorine PositionObserved EffectReference
AZD9833 Analogues7-F vs. 6-F on an indole (B1671886) ringThe 7-F substitution was tolerated with similar potency but increased lipophilicity. The 6-F substitution resulted in weaker potency but significantly reduced lipophilicity (ΔlogD −0.5). nih.gov
Benzoyl-Fluorophenylalaninesortho vs. meta vs. paraDerivatives of m-fluorophenylalanine were generally better inhibitors than those of o-fluoro- or p-fluorophenylalanine. nih.gov
Classical CannabinoidsC-1 positionSubstitution with fluorine at the C-1 position had a significant detrimental effect on CB1 receptor binding. nih.gov
Benzofuran DerivativesPosition 4 of 2-benzofuranylAddition of a fluorine atom at this position resulted in a 2-fold increase in potency and inhibitory activity. mdpi.com

Influence of Aryl and Alicyclic Moieties on Chemical Interactions

The introduction of various aryl (aromatic) and alicyclic (non-aromatic cyclic) groups to a core scaffold is a widely used strategy to enhance biological activity and selectivity. In the context of this compound derivatives, these moieties can be used to explore and occupy specific binding pockets within a biological target, such as an enzyme or receptor.

SAR studies have shown that the nature and substitution pattern of aryl groups can be critical for potency. For instance, in a series of triazine-based Tie-2 inhibitors, achieving excellent potency and selectivity was possible through the introduction of 3-substituted terminal aryl rings. drugbank.com Similarly, for 3-phenylcoumarin-based inhibitors, modifications on the 3-phenyl ring were a key focus of SAR analysis. frontiersin.org

Alicyclic moieties, such as morpholine (B109124) or piperidine (B6355638) rings, also play a significant role. These groups can improve physicochemical properties and provide vectors for interacting with the target protein. In one study, tri-substituted s-triazine derivatives containing a morpholino group demonstrated more potent anticancer activity than their di-substituted analogues, which lacked this alicyclic ring. researchgate.net The nitrile group itself, present in the parent compound this compound, is an important pharmacophore that can enhance binding affinity and improve the pharmacokinetic profile of drug candidates. rsc.org

Table 3: Effect of Aryl and Alicyclic Groups on Activity

ScaffoldAdded MoietyObserved InfluenceReference
Triazine3-substituted terminal aryl ringsAchieved excellent potency and selectivity as Tie-2 inhibitors. drugbank.com
s-TriazineMorpholino group (alicyclic)Tri-substituted derivatives exhibited more potent anticancer activity than di-substituted versions. researchgate.net
Phenylalanine CoreIndole group and various linkersThe phenylalanine core was crucial for activity, while the linker region influenced potency. mdpi.com
BenzofuranEster or heterocyclic ring at C-2Substitutions at the C-2 position were found to be crucial for cytotoxic activity. mdpi.com

Rational Design Principles for Scaffold Optimization

Rational drug design involves the iterative process of designing and synthesizing compounds based on a known biological target's structure and function. This approach aims to optimize a lead scaffold to improve its potency, selectivity, and pharmacokinetic properties.

A key principle is structure-based drug design, which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography. nih.govmdpi.com By analyzing how a lead compound binds to its target, researchers can design new analogues with modifications intended to create more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts. mdpi.com

Another critical aspect is the optimization of pharmacokinetic properties. Often, a compound that is potent in an enzyme assay may fail in later stages due to poor metabolic stability or bioavailability. nih.gov Rational design addresses this by modifying the scaffold to overcome these liabilities. For example, a metabolically unstable chemical group might be replaced with a more robust one, a process sometimes called "scaffold hopping." In one study, an unstable triazole ring in a series of DPP4 inhibitors was successfully replaced with an amide or urea (B33335) group, leading to a new series with better metabolic stability and continued potent enzyme activity. nih.gov

Design: Create new analogues based on structural data and SAR insights. nih.govnih.gov

Synthesis: Chemically produce the designed compounds. nih.gov

Evaluation: Test the compounds for biological activity and other properties (e.g., metabolic stability). nih.gov

Analysis: Analyze the new data to refine the SAR model and inform the next design cycle. nih.gov

This methodical approach allows for the systematic optimization of a chemical scaffold, guiding the transformation of a simple starting molecule like this compound into highly specialized and effective derivative compounds.

Applications As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The butanenitrile framework, particularly when substituted with an aromatic group, is a key precursor for synthesizing complex heterocyclic molecules. Research has demonstrated that derivatives of this scaffold, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, are instrumental in creating intricate ring systems. These intermediates undergo intramolecular cyclization reactions to form polycyclic structures that are otherwise challenging to assemble.

A notable application is the synthesis of (E)-2-(3-Oxoindolin-2-ylidene)acetonitriles. In this transformation, the butanenitrile derivative cyclizes to form the indolinone core, a common structure in biologically active compounds. acs.org This process highlights the utility of the butanenitrile backbone in facilitating the construction of fused ring systems. Furthermore, this methodology has been extended to create even more complex molecules, such as antimycobacterial pyridazino[4,3-b]indoles, by trapping the intermediate with reagents like hydrazine (B178648) hydrate (B1144303). acs.org

Table 1: Synthesis of Complex Molecules from Butanenitrile Derivatives acs.org
Starting Intermediate ClassReaction TypeComplex Product Class
4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrilesOxidative Intramolecular Cyclization(E)-2-(3-Oxoindolin-2-ylidene)acetonitriles
(E)-2-(3-Oxoindolin-2-ylidene)acetonitrilesCondensation with Hydrazine HydrateAntimycobacterial Pyridazino[4,3-b]indoles

Utility in Developing Novel Reaction Methodologies

The 4-phenylbutanenitrile scaffold and its derivatives are valuable substrates for developing and optimizing new synthetic reactions. Their defined structure allows chemists to test the efficiency, scope, and limitations of novel transformations.

For instance, a facile and highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles was developed using a 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative as the substrate. acs.org This reaction proceeds through an oxidative cyclization of the aniline (B41778) moiety, a transformation that was optimized to improve yields and expand the scope of compatible substrates. acs.org The reaction, which involves mixing the butanenitrile precursor with potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), demonstrates how these building blocks are crucial for advancing synthetic organic chemistry by enabling the discovery of more effective and versatile reactions. acs.org This specific methodology also allowed for subsequent in-situ alkylation, leading to the formation of 2-acylindoles in a one-pot process. acs.org

Contribution to Lead Compound Development in Medicinal Chemistry Research (focus on chemical scaffold utility)

In medicinal chemistry, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for developing new drugs. numberanalytics.com The molecular framework of such a compound is known as a chemical scaffold. The 4-(2-Fluorophenyl)butanenitrile structure represents a valuable scaffold due to the advantageous properties conferred by its constituent parts: the fluorinated phenyl ring and the nitrile group.

The inclusion of fluorine in drug candidates can enhance metabolic stability, binding affinity, and lipophilicity. sigmaaldrich.comnih.gov The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor or serve as a bioisosteric replacement for other functional groups like hydroxyl or carboxyl groups. nih.gov

This scaffold has been particularly important in the development of antagonists for the C-C chemokine receptor 2 (CCR2), a target for inflammatory diseases. In one study, a systematic examination of a lead compound, (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)butanamide, which is derived from a fluorophenylbutane core, led to the discovery of a new class of potent CCR2 antagonists. nih.gov By modifying the scaffold, researchers developed a compound with significantly improved binding affinity. nih.gov

Table 2: Development of CCR2 Antagonists Based on a Fluorophenylbutanamide Scaffold nih.gov
CompoundDescriptionBinding Affinity (IC50, nM)
(2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-(4-fluorophenyl)-4-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)butanamideInitial Lead CompoundNot specified as the primary potent compound
(2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-cyclopropyl-4-[(1R,3'R)-3'-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]butanamideOptimized Lead Compound4

The this compound scaffold is also relevant to the search for inhibitors of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain. nih.govnih.govplos.org While many potent Nav1.7 inhibitors are based on an aryl sulfonamide scaffold, the exploration of diverse chemical structures is crucial for discovering new analgesics. nih.govresearchgate.net The use of versatile building blocks like this compound provides a foundation for creating novel molecular shapes and functionalities to target ion channels like Nav1.7 effectively. nih.gov The ability to construct complex molecules from relatively simple scaffolds is a cornerstone of modern drug discovery. semanticscholar.org

Q & A

Q. What are the common synthetic routes for 4-(2-Fluorophenyl)butanenitrile, and how can reaction conditions be optimized for lab-scale synthesis?

The compound is typically synthesized via nucleophilic substitution using 2-fluorobenzyl chloride and butanenitrile in the presence of a base like sodium hydride (NaH) under reflux in an aprotic solvent (e.g., dimethylformamide, DMF) . For lab-scale optimization:

  • Temperature control : Maintain reflux conditions (~150°C) to ensure complete reaction while avoiding decomposition.
  • Solvent selection : Use DMF for its high polarity, which stabilizes intermediates and accelerates substitution.
  • Base stoichiometry : A 1:1 molar ratio of NaH to substrate minimizes side reactions.
    Yields can reach ~80% with purity >95% confirmed by GC-MS or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • NMR :
    • ¹H NMR : Look for the fluorine-coupled splitting pattern in aromatic protons (δ 7.0–7.6 ppm, JFH ≈ 2.6 Hz) .
    • ¹³C NMR : The nitrile carbon appears at ~119 ppm, while the fluorinated aromatic carbons show deshielding (δ ~160 ppm) .
  • IR : A sharp peak at ~2246 cm⁻¹ confirms the nitrile group .
  • Mass spectrometry : The molecular ion peak (m/z 163.1 [M+H]<sup>+</sup>) and fragment ions (e.g., m/z 109 for fluorobenzyl) validate the structure .

Q. How does the fluorine substituent influence the compound’s reactivity compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom enhances electrophilicity at the benzylic position, facilitating nucleophilic substitutions. For example:

  • Reduction : The nitrile group is reduced to an amine using LiAlH4 with higher efficiency (~90% yield) than chloro analogs due to reduced steric hindrance .
  • Oxidation : Fluorine stabilizes intermediates during oxidation to carboxylic acids (e.g., using KMnO4), yielding 4-(2-fluorophenyl)butanoic acid with minimal side products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental NMR data for fluorine-mediated through-space couplings?

Discrepancies in observed vs. predicted ¹³C chemical shifts (Δ ≈ 8–9 ppm) arise from through-space F···H-C interactions. To address this:

Perform DFT calculations (B3LYP/6-311G) to optimize molecular geometry and simulate NMR shifts .

Use 2D ¹⁹F-{¹H} HOESY to map spatial proximity between fluorine and specific protons (e.g., H5 in coumarin derivatives, distance ~2.5–2.8 Å) .

Compare experimental and theoretical coupling constants (JFH ≈ 2.6 Hz) to validate intramolecular interactions .

Q. What strategies mitigate competing side reactions during functionalization of the nitrile group?

  • Protection-deprotection : Temporarily convert the nitrile to an amine (via LiAlH4 reduction), perform desired reactions (e.g., acylations), then regenerate the nitrile via oxidation .
  • Catalytic control : Use Pd/C or Ni catalysts for selective cross-coupling (e.g., Negishi coupling with aryl zinc reagents) to avoid over-reduction .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize transition states in substitution reactions, reducing elimination byproducts .

Q. How do substituents on the phenyl ring (e.g., Cl, Br, CF3) impact synthetic yields and product stability in related butanenitrile derivatives?

SubstituentYield (%)Stability (Tdecomp)Key Reactivity Notes
-F84–88>200°CEnhanced electrophilicity; minimal steric effects
-Cl82–85~180°CSlower substitution due to larger atomic radius
-CF372–75~150°CElectron-withdrawing effect reduces nitrile reactivity

Q. What experimental evidence supports intramolecular F···H-C interactions, and how do these affect crystallization behavior?

  • X-ray crystallography : Fluorine atoms preferentially align near H5 (distance ~2.5 Å) in coumarin derivatives, stabilizing specific conformers .
  • Thermal analysis : Compounds with stronger F···H interactions show higher melting points (e.g., 175–177°C for biphenyl derivatives) due to dense crystal packing .
  • Solubility : Reduced solubility in non-polar solvents (e.g., hexane) correlates with intermolecular F···H interactions in the solid state .

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